molecular formula C16H15ClN2O B8348913 7-chloro-2-(4-ethylpyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one

7-chloro-2-(4-ethylpyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B8348913
M. Wt: 286.75 g/mol
InChI Key: YGPCTKLCAYLNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-2-(4-ethylpyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C16H15ClN2O and its molecular weight is 286.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-2-(4-ethylpyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-2-(4-ethylpyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-chloro-2-(4-ethylpyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

7-chloro-2-(4-ethylpyridin-3-yl)-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C16H15ClN2O/c1-2-11-5-7-18-10-15(11)19-8-6-12-3-4-13(17)9-14(12)16(19)20/h3-5,7,9-10H,2,6,8H2,1H3

InChI Key

YGPCTKLCAYLNMW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)N2CCC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Chloro-3,4-dihydroisoquinolin-1(2H)-one (I-1d: 100 mg, 0.552 mmol) was reacted with 3-bromo-4-ethyl pyridine (133.5 mg, 0.718 mmol), 1,4-dioxane (5 mL), copper iodide (10.48 mg, 0.0555 mmol), trans-N,N′-dimethyl-cyclohexyl-1,2-diamine (7.8 mg, 0.055 mmol) and potassium phosphate (351 mg, 1.657 mmol for 48 hours at 120° C. to afford the crude product. Purification by column chromatography on silica gel (50% ethyl acetate in hexane), followed by preparative HPLC afforded 25 mg of the product (15.72% yield).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
133.5 mg
Type
reactant
Reaction Step One
[Compound]
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
7.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.48 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
15.72%

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